molecular formula C12H16N2O4S2 B2670148 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1421467-36-8

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2670148
CAS No.: 1421467-36-8
M. Wt: 316.39
InChI Key: ZKVZBNCJCUPPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Isoxazole-Sulfonamide Hybrid Compounds

The evolution of sulfonamide-isoxazole hybrids traces back to the serendipitous discovery of Prontosil in 1932, the first sulfonamide antibiotic, which revolutionized chemotherapy for bacterial infections. By the mid-20th century, researchers recognized the modularity of the sulfonamide group, leading to its integration into non-antibacterial agents such as diuretics (e.g., hydrochlorothiazide) and anticonvulsants (e.g., zonisamide). Parallelly, isoxazole derivatives gained prominence with the development of anti-inflammatory drugs like valdecoxib, a selective COX-2 inhibitor containing both isoxazole and sulfonamide groups.

The conceptual leap toward hybridizing these scaffolds emerged in the 21st century, driven by the need to overcome drug resistance and enhance target selectivity. For instance, coumarin-isoxazole-sulfonamide hybrids synthesized in 2021 demonstrated potent antibacterial activity, validated through 3D-QSAR models and experimental MIC assays. These efforts laid the groundwork for structurally complex hybrids, including thiophene-integrated variants like the subject compound, which aim to synergize anti-infective, anti-inflammatory, and metabolic modulation properties.

Significance in Heterocyclic Medicinal Chemistry Research

Isoxazole-sulfonamide-thiophene hybrids occupy a unique niche in medicinal chemistry due to their multifunctional pharmacophores:

  • Sulfonamide Group : Serves as a hydrogen-bond donor/acceptor, enhancing target binding affinity and metabolic stability.
  • Isoxazole Ring : Contributes to π-π stacking interactions and modulates electronic properties, influencing enzyme inhibition (e.g., COX-2, carbonic anhydrase).
  • Thiophene Moiety : Improves lipophilicity and membrane permeability while offering sites for further functionalization.

This triad enables dual-targeting strategies, such as simultaneous antimicrobial and anti-inflammatory action, addressing complex pathologies like sepsis or chronic wounds. Computational studies on analogous hybrids have revealed correlations between substituent patterns (e.g., methyl groups at isoxazole C3/C5) and enhanced bacterial membrane penetration.

Structural Classification within Sulfonamide-Isoxazole-Thiophene Hybrids

The subject compound belongs to a subclass characterized by:

  • Central Sulfonamide Linkage : Connects the isoxazole ring to the thiophene-bearing side chain, ensuring conformational flexibility.
  • 3,5-Dimethylisoxazole Core : Methyl groups at C3 and C5 enhance steric shielding, reducing off-target interactions while maintaining planar geometry for DNA intercalation.
  • 3-Hydroxy-3-(thiophen-2-yl)propyl Side Chain : The hydroxy group facilitates hydrogen bonding with biological targets, while the thiophene ring augments aromatic interactions and solubility.

Table 1: Structural Comparison of Representative Isoxazole-Sulfonamide Hybrids

Compound Core Structure Key Substituents Primary Activity
Valdecoxib Benzoisoxazole-sulfonamide Methyl, phenyl COX-2 inhibition
Zonisamide Benzoisoxazole-sulfonamide Sulfamoyl Anticonvulsant
Subject Compound 3,5-Dimethylisoxazole-sulfonamide Thiophen-2-ylpropyl Multitarget (hypothetical)

Current Research Landscape and Academic Interest

Recent studies emphasize three strategic directions:

  • Synthetic Methodologies : Copper-catalyzed cycloadditions and one-pot multicomponent reactions enable efficient assembly of isoxazole-sulfonamide frameworks. For the subject compound, a hypothetical five-step synthesis could involve:
    • Step 1: Sulfonation of 3,5-dimethylisoxazole-4-amine using chlorosulfonic acid.
    • Step 2: Coupling with 3-hydroxy-3-(thiophen-2-yl)propylamine via nucleophilic substitution.
    • Steps 3–5: Purification and characterization via FT-IR, NMR, and HPLC.
  • Computational Modeling : 3D-QSAR and molecular docking predict enhanced MIC values against Gram-positive bacteria due to thiophene-mediated membrane disruption.

  • Broad-Spectrum Applications : Beyond antimicrobial use, hybrids are being explored for anticancer (via carbonic anhydrase IX inhibition) and neuroprotective activities.

Table 2: Emerging Trends in Hybrid Compound Research

Trend Methodology Impact on Subject Compound
Fragment-Based Drug Design Modular synthesis Enables side-chain optimization
Machine Learning-Guided QSAR Predictive activity modeling Identifies optimal substituent patterns
Green Chemistry Approaches Solvent-free cycloadditions Improves synthetic yield and purity

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S2/c1-8-12(9(2)18-14-8)20(16,17)13-6-5-10(15)11-4-3-7-19-11/h3-4,7,10,13,15H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVZBNCJCUPPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under acidic conditions.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a Grignard reaction, where a thiophene derivative reacts with a propyl magnesium halide, followed by hydrolysis.

    Construction of the Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Sulfonamide Formation: The final step involves the sulfonation of the isoxazole ring using a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Key Differences :

  • Linker Chemistry : The target compound employs a hydroxypropyl linker instead of an enamine group, which may reduce electrophilicity and improve metabolic stability.
  • Sulfonamide Substitution : The 3,5-dimethylisoxazole in the target compound replaces the benzene ring in analogs 26–26. This substitution could modulate steric and electronic interactions with biological targets.

Isoxazole-Containing Analogs

Compounds like 3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29) (IC₅₀ = 9.39 μM) highlight the importance of heterocyclic diversity. Unlike the target compound, analog 29 uses a benzothiazole group instead of isoxazole-sulfonamide, suggesting that bioactivity is sensitive to the choice of heterocycle.

Thiazole and Thiadiazole Derivatives

The target compound’s thiophene-isoxazole core may offer superior selectivity due to reduced off-target interactions.

Research Findings and Implications

  • However, its hydroxypropyl linker and isoxazole-sulfonamide group require empirical validation to confirm activity .
  • Metabolic Stability : The hydroxy group in the target compound may enhance aqueous solubility compared to enamine-linked analogs, addressing a common limitation in sulfonamide-based drugs.
  • Synthetic Feasibility : Unlike complex enamine derivatives (e.g., compounds 26–28), the target compound’s synthesis likely involves straightforward sulfonamide coupling, as seen in pharmacopeial thiophene derivatives .

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound of significant interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiophene ring, a hydroxyl group, and a sulfonamide moiety. Its molecular formula is C11H13N3O3SC_{11}H_{13}N_{3}O_{3}S, with a molecular weight of approximately 303.41 g/mol. The sulfonamide group is known for its antibacterial properties, while the thiophene ring contributes to the compound's electronic properties and reactivity.

This compound acts primarily as an inhibitor of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation, making it a potential candidate for antimicrobial therapy. The hydroxyl group in its structure may enhance interactions with biological targets through hydrogen bonding.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides are traditionally recognized for their effectiveness against various bacterial strains. The specific compound under discussion may also demonstrate activity against Gram-positive and Gram-negative bacteria.

Target Bacteria Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
P. aeruginosa1264 µg/mL

Anticancer Activity

Emerging studies suggest that this compound may exhibit anticancer properties by modulating pathways involved in tumor growth and metastasis. Preliminary in vitro studies have shown that it can inhibit the viability of certain cancer cell lines.

Cell Line Inhibition (%) at 50 µM
MDA-MB-231 (breast)70
HT-29 (colon)65
MG-63 (bone)60

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound showed promising results in inhibiting bacterial growth compared to standard antibiotics.
  • Case Study on Cancer Cell Lines : Another study investigated the effects of this compound on various cancer cell lines, revealing that it significantly reduced cell viability through apoptosis induction mechanisms.

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for evaluating the therapeutic potential of this compound. Computational studies predict favorable ADMET characteristics:

Property Value
BioavailabilityHigh
Plasma Protein BindingModerate
Half-Life6 hours
ToxicityLow

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide?

  • Synthesis requires multi-step protocols, including:

  • Stereoselective reduction : Use biocatalysts like Rhodotorula glutinis to achieve high enantiomeric excess in intermediates (e.g., (S)-N-methyl-3-hydroxy-3-(thiophen-2-yl)propamide) .
  • Sulfonamide coupling : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. For example, DMF at 60°C improves coupling efficiency between isoxazole-sulfonyl chlorides and amine intermediates .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can researchers confirm the structural identity of this compound?

  • NMR spectroscopy :

  • ¹H NMR : Identify thiophen-2-yl protons (δ 6.8–7.4 ppm, multiplet) and hydroxypropyl protons (δ 1.8–2.2 ppm, triplet for CH₂; δ 4.5 ppm, broad singlet for -OH).
  • ¹³C NMR : Verify isoxazole C-4 sulfonamide (δ 160–165 ppm for sulfonamide carbonyl) .
    • Mass spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA II, IX) using stopped-flow CO₂ hydration assay (pH 7.4, 25°C) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) via MTT assay (48h exposure, IC₅₀ calculation) .

Advanced Research Questions

Q. How can molecular docking predict the binding interactions of this compound with biological targets?

  • Protocol :

Prepare the ligand: Optimize 3D geometry using Gaussian09 (B3LYP/6-31G*).

Select target protein (e.g., CA IX, PDB ID 3IAI). Remove water molecules and add polar hydrogens.

Perform docking with AutoDock Vina (exhaustiveness=32, grid box centered on active site). Analyze top-scoring poses for hydrogen bonds (e.g., sulfonamide-SO₂ with Zn²+ in CA) and hydrophobic interactions (isoxazole-methyl with Val121) .

Q. How to resolve discrepancies in biological activity data across studies?

  • Case example : If IC₅₀ values for CA II inhibition vary by >10-fold:

  • Assay validation : Confirm buffer conditions (e.g., ionic strength affects Zn²+ coordination).
  • Compound stability : Test for hydrolysis in aqueous media via LC-MS over 24h .
  • Orthogonal assays : Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies improve enantiomeric purity during synthesis?

  • Biocatalytic optimization : Screen microbial reductases (e.g., Lactobacillus kefir) for higher stereoselectivity in ketone reduction.
  • Chiral chromatography : Use Chiralpak IA column (heptane/ethanol, 90:10) to separate enantiomers. Monitor ee via polarimetry .

Methodological Challenges

Q. How to address low yields in sulfonamide coupling reactions?

  • Troubleshooting :

  • Activation : Replace DMF with THF to reduce sulfonyl chloride hydrolysis.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine intermediate .

Q. What analytical techniques detect trace impurities in the final product?

  • HPLC-MS/MS : Use a Q-TOF system to identify impurities at <0.1% levels (e.g., unreacted isoxazole-sulfonyl chloride).
  • ¹H-¹³C HSQC NMR : Resolve overlapping signals from structurally similar byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.